molecular formula C63H76ClN3O5S B12386840 Abi-DZ-1

Abi-DZ-1

Cat. No.: B12386840
M. Wt: 1022.8 g/mol
InChI Key: ZAZOGCTZXPJSSU-BXCQSVAYSA-N
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Description

Abi-DZ-1 is a novel compound designed for targeted imaging and precision therapy, particularly in the context of cancer treatment. It is a multifunctional theranostic agent that operates via the hypoxia-inducible factor 1-alpha (HIF1α) and organic anion transporting polypeptides (OATPs) pathways. This compound has shown promising results in selectively accumulating in cancer cells, making it a potential candidate for tumor-targeted imaging and therapy .

Preparation Methods

Abi-DZ-1 is synthesized using heptamethine cyanine dye as the core structure. The synthetic route involves the following steps:

Chemical Reactions Analysis

Abi-DZ-1 undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may alter its fluorescence properties.

    Reduction: Reduction reactions can also affect the compound’s structure and functionality.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others to modify its properties.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Abi-DZ-1 has a wide range of scientific research applications, including:

Mechanism of Action

Abi-DZ-1 exerts its effects through the following mechanisms:

    Molecular Targets: this compound targets the hypoxia-inducible factor 1-alpha (HIF1α) and organic anion transporting polypeptides (OATPs) pathways. These pathways are often upregulated in cancer cells, allowing this compound to selectively accumulate in these cells.

    Pathways Involved: The compound’s accumulation in cancer cells leads to enhanced fluorescence, enabling precise imaging of tumors. .

Comparison with Similar Compounds

Abi-DZ-1 is unique compared to other similar compounds due to its multifunctional theranostic properties. Some similar compounds include:

This compound stands out due to its ability to selectively target cancer cells, making it a valuable tool for both imaging and therapy.

Properties

Molecular Formula

C63H76ClN3O5S

Molecular Weight

1022.8 g/mol

IUPAC Name

3-[2-[(E)-2-[(3E)-2-chloro-3-[(2E)-2-[1-[6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexyl]-3,3-dimethylindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C63H76ClN3O5S/c1-60(2)52-20-9-11-22-54(52)66(56(60)31-25-43-17-14-18-44(59(43)64)26-32-57-61(3,4)53-21-10-12-23-55(53)67(57)39-16-40-73(69,70)71)38-13-7-8-24-58(68)72-47-33-35-62(5)46(41-47)27-28-48-50-30-29-49(45-19-15-37-65-42-45)63(50,6)36-34-51(48)62/h9-12,15,19-23,25-27,29,31-32,37,42,47-48,50-51H,7-8,13-14,16-18,24,28,30,33-36,38-41H2,1-6H3/t47-,48-,50-,51-,62-,63+/m0/s1

InChI Key

ZAZOGCTZXPJSSU-BXCQSVAYSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)OC(=O)CCCCCN\6C7=CC=CC=C7C(/C6=C\C=C\8/CCCC(=C8Cl)/C=C/C9=[N+](C1=CC=CC=C1C9(C)C)CCCS(=O)(=O)[O-])(C)C

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)OC6CCC7(C8CCC9(C(C8CC=C7C6)CC=C9C1=CN=CC=C1)C)C)(C)C)CCC3)Cl)CCCS(=O)(=O)[O-])C

Origin of Product

United States

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